3-chloro-4-fluoro-N,N-dimethylaniline

Lipophilicity Physicochemical Properties Drug Design

3-Chloro-4-fluoro-N,N-dimethylaniline (CAS 1369880-51-2) is a tertiary aromatic amine featuring a unique 3-chloro-4-fluoro substitution pattern on the benzene ring and a fully N,N-dimethylated amine group. This dihalogenated aniline derivative combines the electron-withdrawing effects of both chlorine and fluorine with the electron-donating and steric properties of the dimethylamino group, creating a distinct electronic profile that is valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C8H9ClFN
Molecular Weight 173.61 g/mol
Cat. No. B12461447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N,N-dimethylaniline
Molecular FormulaC8H9ClFN
Molecular Weight173.61 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C8H9ClFN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3
InChIKeySPJHMAHPDLRWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluoro-N,N-dimethylaniline: A Strategic Halogenated Aniline Building Block for Medicinal Chemistry and Materials Science


3-Chloro-4-fluoro-N,N-dimethylaniline (CAS 1369880-51-2) is a tertiary aromatic amine featuring a unique 3-chloro-4-fluoro substitution pattern on the benzene ring and a fully N,N-dimethylated amine group [1]. This dihalogenated aniline derivative combines the electron-withdrawing effects of both chlorine and fluorine with the electron-donating and steric properties of the dimethylamino group, creating a distinct electronic profile that is valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. Its computed XLogP3 of 2.9 indicates significantly higher lipophilicity compared to the primary aniline analog 3-chloro-4-fluoroaniline, which is a critical parameter for designing intermediates in multi-step organic syntheses [1][2].

Why 3-Chloro-4-fluoro-N,N-dimethylaniline Cannot Be Replaced by Common Aniline Analogs


The combination of N,N-dimethylation and the specific 3-chloro-4-fluoro substitution pattern creates a unique physicochemical and reactivity profile that is not replicated by simple analogs such as 3-chloro-4-fluoroaniline, 4-fluoro-N,N-dimethylaniline, or 4-chloro-N,N-dimethylaniline [1]. The tertiary amine center alters the compound's hydrogen-bonding capacity, basicity, and steric bulk, which directly impacts its behavior in transition metal-catalyzed cross-coupling reactions and its metabolic stability when incorporated into drug-like molecules [1][2]. Furthermore, the presence of both chlorine and fluorine on the ring modulates the electron density differently than either halogen alone, affording a distinct Hammett substituent constant that governs reactivity in electrophilic and nucleophilic aromatic substitutions [2]. Generic substitution without this precise substitution geometry risks compromising reaction yields, product selectivity, or the biological activity of downstream products.

Procurement-Relevant Quantitative Differentiation of 3-Chloro-4-fluoro-N,N-dimethylaniline


Enhanced Lipophilicity (LogP) Over the Primary Aniline Analog

The N,N-dimethylation of 3-chloro-4-fluoro-N,N-dimethylaniline significantly increases its lipophilicity compared to the primary aniline analog 3-chloro-4-fluoroaniline. The target compound has a computed XLogP3 of 2.9 [1], whereas 3-chloro-4-fluoroaniline has a reported logP value of 2.14–2.64 [2]. This difference of 0.3–0.8 log units corresponds to a >2–6 fold increase in partition coefficient, which is a critical advantage for synthetic intermediates that require higher organic solubility or better membrane penetration in subsequent reactions.

Lipophilicity Physicochemical Properties Drug Design

Distinct Excited-State Behavior Relative to Mono-Halogenated N,N-Dimethylanilines

Photophysical studies on the structurally related compounds 4-fluoro-N,N-dimethylaniline (DMA4F) and 4-chloro-N,N-dimethylaniline (DMA4Cl) reveal that the identity of the halogen atom critically influences the excited-state behavior [1]. DMA4F exhibits only a locally excited (LE) state with a relatively small excited-state dipole moment (μe = 7.3 D) and no intramolecular charge transfer (ICT), while DMA4Cl, with its chlorobenzene moiety acting as a better electron acceptor, shows a distinct photophysical profile [1]. 3-Chloro-4-fluoro-N,N-dimethylaniline, by simultaneously incorporating both a chlorine and a fluorine atom on the ring in a specific positional arrangement, is expected to display an intermediate and potentially tunable ICT behavior, which is a valuable differentiator for applications in fluorescent probes and optoelectronic materials.

Photochemistry Fluorescence Intramolecular Charge Transfer

Predicted Cytochrome P450 (CYP) Selectivity Profile Based on Halogenation Pattern

A systematic study of halogenated aniline CYP2E1/2A6 inhibition demonstrated that the selectivity of these compounds is highly sensitive to the number and position of halogen substituents [1]. The CYP2E1 selectivity decreased in a well-defined order: 3,4,5-trifluoroaniline > 3,5-difluoroaniline > 3,5-dichloroaniline > 3,4-dichloroaniline > 2,6-dichloroaniline, etc. [1]. Although 3-chloro-4-fluoro-N,N-dimethylaniline was not directly tested, its 3-chloro-4-fluoro substitution pattern places it within a predictable range of CYP selectivity that is distinct from the mono- or dihalogenated analogs listed. The N,N-dimethyl group further modulates metabolic stability by blocking direct N-oxidation or N-dealkylation pathways that are common for primary anilines [2].

Drug Metabolism CYP Inhibition Halogenated Anilines

Quantitative Reactivity Ranking in N-Demethylation Reactions Using Hammett σ+ Constants

The relative reactivity of 4-X-substituted N,N-dimethylanilines in oxidative N-demethylation catalyzed by an iron porphyrin complex (a cytochrome P450 model) was found to span a 25-fold range and was accurately correlated with the substituent constants σ+ (ρ = −0.88, r² = 0.98) [1]. This established quantitative structure–activity relationship allows the prediction of relative reaction rates for novel substituents. While the specific 3-chloro-4-fluoro substituent was not included in the original series, its σ+ parameter can be estimated from the additive contributions of the 3-Cl and 4-F groups, placing its predicted reactivity between the highly reactive electron-donating substituents (e.g., MeO) and the less reactive electron-withdrawing groups (e.g., CN, NO₂) [1][2].

Kinetics Hammett Correlation Cytochrome P450 Model

High-Value Application Scenarios for 3-Chloro-4-fluoro-N,N-dimethylaniline


Pharmaceutical Intermediate for Kinase Inhibitors and CNS Drugs

The enhanced lipophilicity (XLogP3 = 2.9) and the presence of the N,N-dimethyl group make 3-chloro-4-fluoro-N,N-dimethylaniline a superior intermediate for the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates, where improved blood-brain barrier penetration is often required [1]. The 3-chloro-4-fluoro motif is already a privileged fragment in approved drugs like Afatinib, and the dimethylated variant offers a direct route to N-methylated analogs without the need for post-coupling alkylation steps [1][2].

Organic Light-Emitting Diode (OLED) and Fluorescent Sensor Development

The mixed chloro-fluoro substitution pattern, combined with the strong electron-donating dimethylamino group, creates a push-pull electronic system that is highly desirable for tuning the emission properties of organic fluorophores [1]. Based on photophysical studies of related compounds (DMA4F and DMA4Cl), 3-chloro-4-fluoro-N,N-dimethylaniline is expected to offer a unique locally excited state with a dipole moment intermediate between its mono-halogenated counterparts, enabling the design of sensors with specific solvent-polarity-dependent emission responses [1].

Mechanistic Probe for Cytochrome P450-Mediated Metabolism Studies

Thanks to the predictable Hammett relationship established for N,N-dimethylaniline N-demethylation (ρ = −0.88), this compound can serve as a calibrated mechanistic probe to investigate CYP2E1 and CYP2A6 activity [1][2]. Its estimated reactivity, faster than the unsubstituted aniline but slower than the 4-methoxy analog, provides a convenient reference point for competitive kinetic isotope effect experiments aimed at distinguishing electron-transfer from hydrogen-atom-transfer pathways in drug metabolism research [2].

Reference Standard for Halogenated Aniline Analytical Method Development

The dual halogenation (Cl and F) provides unique isotopic patterns and spectroscopic handles (19F NMR, MS) that are distinct from mono-halogenated or non-halogenated anilines [1]. 3-Chloro-4-fluoro-N,N-dimethylaniline is therefore an ideal reference compound for developing and validating HPLC-MS/MS or GC-MS methods aimed at detecting trace levels of halogenated aromatic amines in environmental or pharmaceutical samples [1].

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